Lead bis(N,N-diethyldithiocarbamate)
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-diethylcarbamodithioate;lead(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NS2.Pb/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFSWQKNABTKAT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2PbS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169986 | |
| Record name | Carbamic acid, diethyldithio-, lead(II) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17549-30-3 | |
| Record name | Bis(diethyldithiocarbamato)lead | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17549-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, diethyldithio-, lead(II) salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017549303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, diethyldithio-, lead(II) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(diethyldithiocarbamato-S,S')lead | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Mechanistic Pathways of Lead Bis N,n Diethyldithiocarbamate
Precursor Chemistry and Ligand Design for Lead bis(N,N-diethyldithiocarbamate)
The synthesis of Lead bis(N,N-diethyldithiocarbamate) involves the reaction of a lead(II) salt with a dithiocarbamate (B8719985) ligand. The design of the N,N-diethyldithiocarbamate ligand is central to the stability and reactivity of the final complex. Dithiocarbamates are versatile ligands known for their strong metal-binding capabilities, which arise from the presence of two sulfur donor atoms. nih.gov This bidentate chelation to the lead ion results in a stable complex. nih.govroyalsocietypublishing.org
The common precursors for the synthesis are a soluble lead(II) salt, such as lead acetate (B1210297) trihydrate or lead nitrate, and an alkali metal salt of the N,N-diethyldithiocarbamate ligand, typically sodium N,N-diethyldithiocarbamate. nih.govnih.gov The ligand itself is synthesized from the reaction of diethylamine (B46881) with carbon disulfide in the presence of a base like sodium hydroxide. wikipedia.org The ethyl groups on the nitrogen atom influence the solubility and thermal properties of the resulting lead complex.
Table 1: Common Precursors for the Synthesis of Lead bis(N,N-diethyldithiocarbamate)
| Precursor Type | Chemical Name | Formula |
|---|---|---|
| Lead(II) Salt | Lead(II) acetate trihydrate | Pb(CH₃COO)₂·3H₂O |
| Lead(II) Salt | Lead(II) nitrate | Pb(NO₃)₂ |
| Ligand Salt | Sodium N,N-diethyldithiocarbamate | NaS₂CN(C₂H₅)₂ |
The N,N-diethyldithiocarbamate ligand is classified as a soft donor ligand, which, according to Hard and Soft Acid and Base (HSAB) theory, forms a strong covalent bond with the soft lead(II) cation. The electronic structure of the dithiocarbamate moiety, with its potential for delocalization of π-electrons across the S₂C-N fragment, contributes to the stability of the metal-ligand bond. nih.gov
Synthetic Methodologies for Lead bis(N,N-diethyldithiocarbamate)
Several synthetic routes have been developed for the preparation of Lead bis(N,N-diethyldithiocarbamate), ranging from conventional solution-based methods to more environmentally benign approaches.
The most common and straightforward method for synthesizing Lead bis(N,N-diethyldithiocarbamate) is through a solution-based precipitation reaction. nih.gov This technique typically involves the dropwise addition of an aqueous solution of a lead(II) salt to a solution of sodium N,N-diethyldithiocarbamate. nih.govnih.gov The reaction results in the immediate formation of a precipitate of the desired compound, which is then isolated by filtration, washed, and dried. nih.govnih.gov
A typical procedure involves dissolving lead acetate trihydrate in distilled water and adding it to a stirred solution of sodium diethyldithiocarbamate (B1195824), also in water. nih.gov The resulting yellow precipitate of Lead bis(N,N-diethyldithiocarbamate) can be recrystallized from a suitable organic solvent like toluene (B28343) to obtain a crystalline product with high purity and yield (often exceeding 90%). nih.gov
Solvothermal and hydrothermal methods, which involve carrying out the synthesis in a sealed vessel at elevated temperatures and pressures, have been explored, particularly for the direct synthesis of PbS nanoparticles using the dithiocarbamate complex as a precursor. mdpi.com While the synthesis of the complex itself is often performed at room temperature, the principles of hydrothermal synthesis (using water as the solvent) are relevant. The use of water as a reaction medium is considered an environmentally friendly approach and has been reported to produce high yields of the complex. nih.govroyalsocietypublishing.org Solvothermal synthesis of PbS nanoparticles from the pre-synthesized Lead bis(N,N-diethyldithiocarbamate) complex has been demonstrated, where the complex is dispersed in a high-boiling point solvent like oleylamine (B85491) and heated. mdpi.com This indicates the stability of the complex under such conditions before its decomposition to form PbS.
The principles of green chemistry are increasingly being applied to the synthesis of coordination compounds. In the context of Lead bis(N,N-diethyldithiocarbamate) synthesis, the use of water as the solvent in the precipitation method is a significant green aspect, as it avoids the use of volatile and potentially toxic organic solvents. nih.govroyalsocietypublishing.org Furthermore, the high atom economy of the precipitation reaction, which typically proceeds with high yield and minimal byproducts, aligns with green chemistry principles. nih.gov The development of one-pot, three-component syntheses of dithiocarbamate derivatives in green reaction media like deep eutectic solvents and polyethylene (B3416737) glycol also points towards more environmentally friendly synthetic strategies that could be adapted for this specific lead complex. rsc.org
Reaction Kinetics and Thermodynamic Considerations in Lead bis(N,N-diethyldithiocarbamate) Formation
The formation of Lead bis(N,N-diethyldithiocarbamate) via precipitation is generally a rapid, thermodynamically driven process. The high stability of the chelate complex and its low solubility in aqueous media drive the reaction to completion. The reaction is typically exothermic.
Thermogravimetric analysis (TGA) provides insight into the thermal stability and decomposition of the compound. For Lead bis(N,N-diethyldithiocarbamate), TGA shows that the complex is stable up to a certain temperature, after which it undergoes a single-step decomposition to yield a stable residue, which is primarily lead sulfide (B99878) (PbS). nih.gov The onset of decomposition for a similar lead ethyl dithiocarbamate complex was observed at 216°C, with the decomposition completing by 350°C. nih.gov This thermal behavior is a key consideration when using the complex as a single-source precursor for PbS nanomaterials, as the decomposition temperature will influence the reaction conditions required for nanoparticle synthesis.
Table 2: Thermal Decomposition Data for a Lead Ethyl Dithiocarbamate Complex
| Parameter | Value | Reference |
|---|---|---|
| Onset Decomposition Temperature | 216°C | nih.gov |
| Offset Decomposition Temperature | 350°C | nih.gov |
| Residue | PbS | nih.gov |
The choice of solvent can also influence the reaction yield. Water has been reported to give higher yields compared to organic solvents such as methanol (B129727), chloroform, and hexane. nih.gov
In-situ Monitoring and Reaction Pathway Elucidation
While true in-situ monitoring of the rapid precipitation reaction can be challenging, the reaction pathway is primarily elucidated through the characterization of the final product. Techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are crucial for confirming the formation of the complex and the coordination of the ligand to the lead center.
FTIR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the dithiocarbamate ligand. The C-N stretching frequency (thioureide band) and the C-S stretching frequency are key indicators of the ligand's coordination mode. A single absorption peak for the C-S stretch is indicative of a bidentate coordination of the dithiocarbamate ligand to the lead ion. nih.govroyalsocietypublishing.org For Lead bis(N,N-diethyldithiocarbamate), characteristic absorptions for C-H stretches are also observed. nih.gov
Table 3: Characteristic FTIR Absorption Bands for a Lead Ethyl Dithiocarbamate Complex
| Vibrational Mode | Wavenumber (cm⁻¹) | Significance | Reference |
|---|---|---|---|
| C-H antisymmetric stretch | 2967 | Presence of ethyl groups | nih.gov |
| C-H symmetric stretch | 2928 | Presence of ethyl groups | nih.gov |
| C-N (thioureide) | 1133 | Coordination of ligand | nih.gov |
| C-S | 1265 | Coordination of ligand | nih.gov |
| Bidentate coordination | ~981 | Bidentate chelation | nih.gov |
Elemental analysis is another critical technique used to confirm the empirical formula of the synthesized complex, ensuring its purity and stoichiometric composition. nih.gov The agreement between calculated and found elemental percentages for carbon, hydrogen, nitrogen, sulfur, and lead confirms the successful synthesis of the target compound. nih.gov
Structural Characterization and Solid State Chemistry of Lead Bis N,n Diethyldithiocarbamate
Single-Crystal X-ray Diffraction Analysis of Lead bis(N,N-diethyldithiocarbamate) Polymorphs
Single-crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional atomic arrangement within a crystalline solid. For Lead bis(N,N-diethyldithiocarbamate), with the chemical formula [Pb(S₂CNEt₂)₂], this analysis reveals detailed information about its molecular structure and crystal packing.
Studies have reported the crystal structure of [Pb(S₂CNEt₂)₂], which crystallizes in the monoclinic crystal system. semanticscholar.org Co-crystallization of this complex with tetraiodoethylene (C₂I₄) has also been investigated, yielding a co-crystal with the formula [Pb(S₂CNEt₂)₂]∙½C₂I₄. The X-ray structure of this co-crystal shows only minor alterations to the crystal parameters of the parent complex. mdpi.comnih.gov The crystallographic data for a related compound, bis(4-methylpiperidine-1-carbodithioato)-lead(II), indicates a monoclinic system with a C2/c space group. semanticscholar.org Another related complex, bis(4-benzylpiperidine-1-carbodithioato)-lead(II), crystallizes in the monoclinic C2/n space group. semanticscholar.org While extensive studies on polymorphs of pure Lead bis(N,N-diethyldithiocarbamate) are not widely reported in the provided search results, the existence of co-crystals suggests that the supramolecular assembly can be modified by introducing other molecules.
Interactive Table: Crystallographic Data for Lead(II) Dithiocarbamate (B8719985) Complexes
| Compound | Crystal System | Space Group | Reference |
| [Pb(4-mpipdtc)₂] | Monoclinic | C2/c | semanticscholar.org |
| [Pb(4-bpipdtc)₂] | Monoclinic | C2/n | semanticscholar.org |
| [Pb(S₂CNEt₂)₂]∙½C₂I₄ | - | - | mdpi.comnih.gov |
Coordination Geometry and Stereochemistry of Lead(II) Center in Dithiocarbamate Complexes
The dithiocarbamate ligand (S₂CNR₂) is a versatile chelating agent that typically binds to metal ions through its two sulfur atoms. nih.govresearchgate.net In Lead(II) dithiocarbamate complexes, the lead(II) ion coordinates to two dithiocarbamate ligands. semanticscholar.orgnih.gov The coordination geometry around the Pb(II) center is generally described as a distorted tetrahedral geometry. semanticscholar.orgnih.gov
This distortion from a perfect tetrahedral arrangement is influenced by the stereochemically active lone pair of electrons on the Pb(II) ion. The S-Pb-S "bite angle" within the chelate ring is significantly acute, with a reported value of 64.02° in a similar complex. semanticscholar.org The bond lengths between the sulfur atoms and the central carbon of the dithiocarbamate moiety (S-C) are intermediate between a single and a double bond, suggesting significant electron delocalization within the ligand framework. semanticscholar.org Dithiocarbamate ligands can exhibit various coordination modes, including monodentate, bidentate, and anisobidentate. nih.gov In Lead bis(N,N-diethyldithiocarbamate), the ligands act as bidentate chelators. nih.gov
Table: Selected Bond Parameters for a Representative Pb(II) Dithiocarbamate Complex
| Parameter | Value | Description | Reference |
| S1-Pb-S2 Angle | 64.02° | Acute bite angle of the dithiocarbamate ligand | semanticscholar.org |
| S-C Bond Length | ~1.721 Å | Indicates partial double bond character | semanticscholar.org |
| Coordination Geometry | Distorted Tetrahedral | Due to the lone pair on Pb(II) | semanticscholar.orgnih.gov |
Supramolecular Assembly and Intermolecular Interactions in Crystalline Lead bis(N,N-diethyldithiocarbamate)
In the crystal structure of [Pb(S₂CNEt₂)₂], neighboring complexes are linked through these Pb⋯S interactions. mdpi.com These contacts are crucial in directing the formation of the extended solid-state structure. researchgate.net The investigation of a co-crystal with tetraiodoethylene revealed an interplay between Pb⋯S tetrel bonding and I⋯S halogen bonding (HaB), which collectively determine the supramolecular assembly. mdpi.comnih.gov Theoretical calculations have quantified the energy of these interactions, revealing the non-covalent nature of the Pb⋯S TeB to be between -5.41 and -7.78 kcal/mol. nih.govresearchgate.netdntb.gov.ua The persistence of these TeBs, even in the presence of a halogen bond donor, underscores their importance in the crystal engineering of these compounds. mdpi.com
Vibrational Spectroscopy (FTIR, Raman) for Structural Assignment and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the bonding and structure of metal complexes. For Lead bis(N,N-diethyldithiocarbamate) and related compounds, specific vibrational modes are characteristic of the dithiocarbamate ligand and its coordination to the metal center.
The C-N stretching vibration (ν(C-N)) within the thioureide moiety is particularly informative. Its frequency, typically found between that of a C-N single bond (1250-1350 cm⁻¹) and a C=N double bond (1640-1690 cm⁻¹), indicates a partial double bond character due to delocalization of the nitrogen lone pair. nih.govresearchgate.net In the FTIR spectrum of Lead bis(N,N-diethyldithiocarbamate), this band has been reported at 1133 cm⁻¹. nih.gov
The C-S stretching vibration (ν(C-S)) is also a key diagnostic peak. In the free ligand, this band appears at a lower frequency and shifts upon coordination to the metal. nih.gov For Lead bis(N,N-diethyldithiocarbamate), the ν(C-S) band is observed at 1265 cm⁻¹. nih.gov A single absorption peak in the region around 981 cm⁻¹ is indicative of the bidentate chelation of the dithiocarbamate ligand to the lead ion. nih.gov Raman spectroscopy has also been employed to study dithiocarbamate complexes, with studies on copper(II) diethyldithiocarbamate (B1195824) showing characteristic spectral changes upon complexation. semanticscholar.orgnih.govnih.govnih.gov
Table: Characteristic FTIR Frequencies for Lead bis(N,N-diethyldithiocarbamate)
| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Reference |
| ν(C-H) | 2967, 2928 | Antisymmetric and symmetric stretches | nih.gov |
| ν(C-S) | 1265 | Carbon-Sulfur stretch | nih.gov |
| ν(C-N) | 1133 | Carbon-Nitrogen stretch (thioureide) | nih.gov |
| Bidentate Coordination | ~981 | Indicates S,S'-chelation | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of molecules in solution. For diamagnetic complexes like those of Pb(II), NMR can provide detailed information about the ligand environment.
In the ¹H NMR spectrum of a lead ethyl dithiocarbamate complex recorded in CDCl₃, the ethyl protons show characteristic signals: a triplet at δ 1.26 ppm corresponding to the methyl (CH₃) protons and a quartet at δ 3.67 ppm for the methylene (CH₂) protons, consistent with the ethyl groups of the ligand. nih.gov
¹³C NMR spectroscopy provides information on the carbon framework. The chemical shift of the carbon atom in the NCS₂ group is particularly sensitive to the electronic structure and bonding. acs.org In dithiocarbamate salts, this resonance can appear as high as δ 192.3 ppm. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy Investigations (if applicable)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is a powerful tool for studying paramagnetic metal complexes.
The lead(II) ion has a d¹⁰ electronic configuration, meaning all its d-orbitals are filled, and it has no unpaired electrons. Consequently, Pb(II) complexes are diamagnetic. Therefore, Lead bis(N,N-diethyldithiocarbamate) is EPR silent, and this technique is not applicable for its direct investigation.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis. princeton.edu Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing metal complexes. researchgate.net
The mass spectrum of dithiocarbamate complexes can confirm the molecular weight of the compound. For instance, the Time-of-Flight (TOF) MS ES⁺ spectrum of a related compound, bis(4-methylpiperidine-1-carbodithioato)-lead(II), shows a peak at m/z 552.93, corresponding to the molecular ion. nih.govmdpi.com
Collision-induced dissociation (CID) experiments on dithiocarbamate complexes reveal characteristic fragmentation pathways. Studies on related technetium dithiocarbamate complexes show that fragmentation is highly favored, with cleavages occurring at the C-N and C-S bonds of the ligand backbone. nih.gov This fragmentation pattern provides structural confirmation of the dithiocarbamate moiety within the complex.
Coordination Chemistry and Ligand Field Theory of Lead Bis N,n Diethyldithiocarbamate
Electronic Structure and Bonding in Lead(II)-Dithiocarbamate Complexes
The electronic structure and bonding in Lead bis(N,N-diethyldithiocarbamate), [Pb(S₂CNEt₂)₂], are dictated by the coordination of two bidentate diethyldithiocarbamate (B1195824) ligands to a central lead(II) ion. The lead atom in this complex exhibits a distorted coordination geometry, which can be described as either a distorted tetrahedral or a pseudo-trigonal pyramidal geometry. nih.govdntb.gov.ua This distortion is a common feature in low-coordinate lead(II) compounds and is attributed to the presence of a stereochemically active 6s² lone pair of electrons on the lead ion. dntb.gov.ua
The dithiocarbamate (B8719985) ligand coordinates to the lead(II) ion through its two sulfur atoms. nih.gov The bonding within the dithiocarbamate moiety itself shows significant electron delocalization. The C-N bond length is intermediate between that of a single and a double bond, indicating partial double bond character due to the delocalization of π-electrons across the N-CS₂ group. nih.govmdpi.com Similarly, the C-S bond lengths are shorter than a typical single bond but longer than a double bond, suggesting a partial double bond nature. nih.gov This electron delocalization contributes to the stability of the complex.
In the solid state, the supramolecular structure of lead(II) dithiocarbamates is often influenced by intermolecular non-covalent interactions, specifically Tetrel bonding (TeB). researchgate.net This is a type of σ-hole interaction where the lead(II) center acts as a Lewis acid, forming Pb⋯S contacts with the sulfur atoms of neighboring molecules. researchgate.net
Interactive Table: Selected Bond Lengths and Angles for Lead(II) Dithiocarbamate Complexes
| Parameter | [Pb(4-bpipdtc)₂] | [Pb(4-mpipdtc)₂] |
| Bond Lengths (Å) | ||
| Pb-S (longer) | 2.8779(8) | - |
| Pb-S (shorter) | 2.6614(7) | - |
| C-N | - | 1.338(6) |
| C-S | - | 1.721(4) |
| **Bond Angles (°) ** | ||
| S-Pb-S (bite angle) | 64.68 | 64.02 |
Data for [Pb(4-bpipdtc)₂] and [Pb(4-mpipdtc)₂], which are analogous compounds, are presented to illustrate typical values. nih.gov
Theoretical Studies: Density Functional Theory (DFT) and Ab Initio Calculations on Electronic Structure
Theoretical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been employed to provide deeper insights into the electronic structure, bonding, and geometry of lead(II) dithiocarbamate complexes. These computational approaches complement experimental data and help in understanding the nature of interactions within the molecule and in the solid state.
DFT calculations have been particularly useful in studying the non-covalent interactions that direct the supramolecular assembly of Lead bis(N,N-diethyldithiocarbamate). For instance, theoretical analyses have been performed on co-crystals of [Pb(S₂CNEt₂)₂], revealing the nature and strength of Pb⋯S Tetrel bonds. researchgate.net These calculations have quantified the interaction energies, confirming the significant role of these non-covalent forces in the crystal packing. The interaction energies for Pb⋯S TeB have been calculated to be in the range of -5.41 to -7.78 kcal/mol. researchgate.net
Furthermore, DFT has been used to optimize the geometry of related metal-dithiocarbamate complexes, showing good agreement between calculated and experimentally determined structures. mdpi.comrsc.org These studies have confirmed the distorted geometries around the metal center, which for lead(II) complexes is a result of the stereochemically active lone pair.
Ab initio ligand field theory (AILFT) is a method that bridges first-principles quantum chemical calculations with ligand field models. nih.gov While traditionally applied to transition metals to extract ligand field parameters from ab initio calculations, the underlying principles can be adapted to understand the electronic structure of p-block elements, even though the interpretation differs due to the filled d-shell. For lead(II) complexes, these high-level calculations can provide a detailed picture of the molecular orbitals and the nature of the metal-ligand bonding, distinguishing between ionic and covalent contributions.
Interactive Table: Calculated Non-Covalent Interaction Energies for a [Pb(S₂CNEt₂)₂] Co-crystal System
| Interaction Type | Calculated Energy Range (kcal/mol) |
| Pb⋯S Tetrel Bonding (TeB) | -5.41 to -7.78 |
| I⋯S Halogen Bonding (HaB)* | -7.26 to -11.37 |
Data from a co-crystal with tetraiodoethylene, illustrating the magnitude of these interactions. researchgate.net
Reactivity and Substitution Chemistry of Lead bis(N,N-diethyldithiocarbamate)
The reactivity of Lead bis(N,N-diethyldithiocarbamate) is characterized by several key types of reactions, including its use as a precursor in materials synthesis, its ability to form adducts with Lewis bases, and its potential for substitution reactions.
A significant application of this compound is as a single-source precursor for the synthesis of lead sulfide (B99878) (PbS) nanoparticles. nih.govnih.gov Through thermal decomposition (thermolysis), the complex breaks down to form PbS, with the organic ligands being removed as volatile byproducts. The stability and solubility of the lead dithiocarbamate complex in organic solvents make it an ideal candidate for this purpose.
Lead bis(N,N-diethyldithiocarbamate) can also undergo adduct formation with Lewis bases. For example, it reacts with 1,10-phenanthroline, a Lewis base, which donates its lone pair of electrons to the d-orbitals of the lead atom to form a stable adduct. mdpi.com This reaction demonstrates the Lewis acidic character of the lead(II) center in the complex.
While dithiocarbamate ligands are generally strongly chelating, substitution reactions can occur. The dithiocarbamate ligands can be displaced by other ligands, although this is less common due to the stability of the chelate ring. The reactivity of the dithiocarbamate ligand itself, particularly the sulfur atoms, which are soft nucleophiles, suggests potential reactions with soft electrophiles. nih.gov However, specific studies on the substitution chemistry of Lead bis(N,N-diethyldithiocarbamate) with a wide range of electrophilic and nucleophilic reagents are not extensively detailed in the literature. The primary focus of its reactivity studies has been on its decomposition to form nanomaterials and its adduct-forming capabilities.
Advanced Materials Applications of Lead Bis N,n Diethyldithiocarbamate
Precursor Role in the Synthesis of Lead-Containing Nanomaterials and Thin Films
Lead bis(N,N-diethyldithiocarbamate) and related dithiocarbamate (B8719985) complexes are highly effective single-source precursors (SSPs) for the creation of metal sulfide (B99878) nanomaterials. acs.org This is attributed to the pre-existing metal-sulfur bonds within the molecule, which facilitates a cleaner decomposition process to yield the desired material with high purity. researchgate.net These precursors offer significant advantages, including excellent stability and solubility in common organic solvents, which are crucial for various deposition techniques. nih.gov
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for fabricating high-quality, uniform thin films essential for advanced electronic and optoelectronic devices. The selection of a suitable precursor is critical for the success of these processes, requiring compounds with sufficient volatility, thermal stability, and controlled reactivity. mdpi.com
While specific studies detailing the use of Lead bis(N,N-diethyldithiocarbamate) in ALD or CVD are not extensively documented in the provided results, dithiocarbamate complexes, in general, are recognized for their potential in these applications. researchgate.net The thermal properties of Lead bis(N,N-diethyldithiocarbamate), which decomposes cleanly to form lead sulfide (PbS), suggest its suitability. For a precursor to be effective in CVD or ALD, it must vaporize without premature decomposition and then react on the substrate surface in a controlled manner. Dithiocarbamate complexes can be designed to meet these criteria, making them promising candidates for the deposition of lead sulfide thin films via these vapor-phase techniques. nih.govresearchgate.netrsc.org
Solution-Phase Synthesis of Lead Sulfide and Other Chalcogenide Nanostructures
Lead bis(N,N-diethyldithiocarbamate) is extensively used in various solution-phase methods to synthesize lead sulfide (PbS) nanostructures with controlled morphology and size. mdpi.com These methods are often cost-effective and allow for large-scale production.
Solvothermal and Thermolysis Methods: In a typical solvothermal synthesis, the dithiocarbamate complex is decomposed in a high-boiling point solvent, often in the presence of a capping agent like oleylamine (B85491), hexadecylamine (B48584) (HDA), or octadecylamine (B50001) (ODA). mdpi.comnih.gov The choice of precursor, capping agent, and reaction temperature influences the final morphology of the PbS nanoparticles, which can range from spherical and cubic to anisotropic shapes like nanorods. mdpi.comresearchgate.net For instance, thermolysis of lead dithiocarbamate precursors in ODA at 180°C has been used to produce well-defined PbS nanoparticles. nih.gov
Spin Coating: Another prevalent technique involves dissolving the precursor in a suitable solvent, such as chloroform, and spin-coating it onto a substrate. nih.govresearchgate.net Subsequent annealing under an inert atmosphere, typically nitrogen gas, at temperatures between 250°C and 400°C, leads to the decomposition of the precursor and the formation of a crystalline PbS thin film. nih.govresearchgate.net This method has been shown to produce uniform, face-centered cubic PbS films composed of well-defined nanocubes. nih.gov
The table below summarizes findings from various solution-phase synthesis approaches using lead dithiocarbamate precursors.
| Synthesis Method | Precursor/Capping Agent | Temperature | Resulting Material/Morphology | Key Finding |
| Solvothermal | [Pb(L¹)₂phen] / Oleylamine | 170°C | Spherical PbS Nanoparticles | Precursor functional group variation affects morphology and band gap. mdpi.com |
| Solvothermal | [Pb(L²)₂phen] / Oleylamine | 170°C | Short Rod PbS Nanoparticles | Precursor functional group variation affects morphology and band gap. mdpi.com |
| Thermolysis | Bis(4-methylpiperidine-1-carbodithioato)-lead(II) / ODA | 180°C | Cubic PbS Nanoparticles | The precursor cleanly decomposes to the cubic rock salt phase of PbS. nih.gov |
| Spin Coating & Annealing | Lead ethyl dithiocarbamate | 250°C - 400°C | Cubic PbS Crystalline Thin Film | Annealing temperature affects crystallite size and optical band gap. nih.govresearchgate.net |
Fabrication of Perovskite Materials utilizing Lead bis(N,N-diethyldithiocarbamate)
While lead bis(N,N-diethyldithiocarbamate) is not typically used as the primary lead source for the perovskite lattice (e.g., in MAPbI₃ or FAPbI₃), related dithiocarbamate compounds play a crucial role as additives or passivating agents in the fabrication of high-efficiency perovskite solar cells. researchgate.netnih.govmdpi.comresearchgate.netsemanticscholar.org The performance and stability of perovskite films are often limited by defects at the crystal grain boundaries and interfaces.
Semiconductor Properties and Optoelectronic Device Integration
Lead sulfide (PbS), the primary material synthesized from Lead bis(N,N-diethyldithiocarbamate), is a significant IV-VI group semiconductor. researchgate.net In its bulk form, PbS has a narrow, direct band gap of approximately 0.41 eV and a large exciton (B1674681) Bohr radius of 18 nm. researchgate.net These intrinsic properties make it highly suitable for applications in infrared detection and other optoelectronic devices.
A key feature of PbS nanostructures is the ability to tune their optical and electronic properties through quantum confinement effects. By controlling the size of the nanocrystals, the effective band gap can be increased. This "blue shift" from the bulk value allows for the absorption of higher-energy photons. For example, PbS thin films produced by annealing a lead dithiocarbamate precursor at temperatures between 250°C and 400°C exhibited optical band gaps ranging from 0.72 eV to 0.77 eV. nih.govresearchgate.net Similarly, PbS nanoparticles synthesized via a solvothermal route showed band gaps as high as 1.148 eV. mdpi.com
The table below presents the semiconductor properties of PbS materials derived from dithiocarbamate precursors under different synthesis conditions.
| Synthesis Method | Annealing/Reaction Temp. | Material Phase | Crystallite Size (nm) | Optical Band Gap (eV) |
| Spin Coating & Annealing | 250°C | Face-Centered Cubic | 21.35 | 0.72 |
| Spin Coating & Annealing | 300°C | Face-Centered Cubic | 21.41 | 0.73 |
| Spin Coating & Annealing | 400°C | Face-Centered Cubic | 21.46 | 0.77 |
| Solvothermal | 170°C | Face-Centered Cubic | Not Specified | 1.148 |
| Solvothermal | 170°C | Face-Centered Cubic | Not Specified | 1.107 |
These tunable semiconductor properties, combined with high charge carrier mobility, make PbS derived from dithiocarbamate precursors a versatile material for integration into a variety of optoelectronic devices, including diodes, photodetectors, and photovoltaic cells. researchgate.net
Photovoltaic Applications of Materials Derived from Lead bis(N,N-diethyldithiocarbamate)
The unique, size-tunable optoelectronic properties of lead sulfide (PbS) make it a highly attractive material for photovoltaic applications. PbS nanocrystals, often referred to as quantum dots (QDs), can be engineered to absorb a broad range of the solar spectrum, from visible light into the near-infrared region, which is a significant advantage over many traditional solar cell materials. researchgate.netresearchgate.net
The performance of a PbS-based solar cell is highly dependent on the quality of the PbS layer, including its thickness, crystallinity, and defect density. The use of high-purity dithiocarbamate precursors allows for precise control over these film properties, which is essential for fabricating high-performance devices. energy-proceedings.org
| Device Structure | V_oc (V) | J_sc (mA/cm²) | Fill Factor (%) | Efficiency (%) |
| FTO/TiO₂/PbS/CZTSSe/Au (Simulated) | 0.753 | 35.48 | 84.67 | 22.61 mdpi.com |
| SLG/ITO/ZnO/PbS/Al (Simulated) | 0.80 | 28.41 | 85.00 | 19.40 researchgate.net |
| FTO/TiO₂/PbS/HTL/Au (Simulated) | 0.94 | 27.75 | 76.00 | 27.10 mdpi.com |
Sensing Applications: Chemiresistive and Optical Sensors
The semiconductor properties of lead sulfide (PbS) also make it a valuable material for various sensing applications. researchgate.net Its high surface-area-to-volume ratio in nanostructured form, along with its electrical and optical responsiveness to the surrounding environment, enables its use in both chemiresistive and optical sensors.
Chemiresistive Gas Sensors: PbS thin films have demonstrated sensitivity to various hazardous gases. In a chemiresistive sensor, the electrical resistance of the PbS film changes upon adsorption of gas molecules. This change is measured to determine the concentration of the target analyte. The morphology of the film, which can be controlled during synthesis from dithiocarbamate precursors, plays a critical role in sensor performance. Porous or nanostructured films offer a larger surface area for gas interaction, leading to higher sensitivity.
Optical Sensors and Photodetectors: PbS is widely used in the fabrication of photodetectors, particularly for the near-infrared (NIR) region, due to its narrow band gap. researchgate.net When photons with energy greater than the band gap strike the material, they generate electron-hole pairs, leading to an increase in conductivity (photoconductivity) or the generation of a voltage (photovoltaic effect). The ability to tune the band gap of PbS nanocrystals allows for the fabrication of detectors that are sensitive to specific wavelength ranges. Materials derived from Lead bis(N,N-diethyldithiocarbamate) are suitable for these applications due to the high-quality, crystalline nature of the resulting PbS. researchgate.net
Catalytic Activities of Lead bis(N,N-diethyldithiocarbamate) and Derived Materials
While Lead bis(N,N-diethyldithiocarbamate) itself is not primarily used as a catalyst, it serves as a highly effective single-source precursor for the synthesis of lead sulfide (PbS) nanomaterials, which exhibit significant catalytic properties. nih.govresearchgate.net The thermal decomposition of lead(II) dithiocarbamate complexes is a well-established method to produce PbS nanoparticles with controlled size and morphology. researchgate.net These derived PbS nanoparticles are particularly noted for their application as photocatalysts in the degradation of organic pollutants. nih.govresearchgate.net
The process involves the thermolysis of the lead dithiocarbamate complex in the presence of capping agents like hexadecylamine (HDA), octadecylamine (ODA), or trioctylphosphine (B1581425) oxide (TOPO). nih.govmdpi.com This synthesis route yields crystalline PbS nanoparticles, typically in the cubic rock salt phase, which can then be employed to break down contaminants such as organic dyes under light irradiation. nih.govresearchgate.net
Research has demonstrated the efficacy of these PbS nanoparticles in the photodegradation of dyes like Rhodamine B. nih.govmdpi.com The photocatalytic efficiency is influenced by factors such as the capping agent used during synthesis and the pH of the solution. For instance, studies have shown that the degradation of Rhodamine B by PbS nanoparticles can reach up to 45% after 360 minutes of irradiation. nih.govmdpi.com The nanoparticles also show good photostability and can be reused for multiple cycles with only a slight decrease in catalytic activity. nih.gov
The table below summarizes findings from a study on the photocatalytic degradation of Rhodamine B using PbS nanoparticles derived from lead(II) dithiocarbamate precursors, highlighting the influence of different capping agents.
| Catalyst System (Precursor-Derived PbS) | Capping Agent | Degradation Efficiency (%) | Time (min) | Reference |
|---|---|---|---|---|
| ODA-PbS1 | Octadecylamine (ODA) | 45.28 | 360 | nih.gov |
| ODA-PbS2 | Octadecylamine (ODA) | ~45 | 360 | mdpi.com |
| HDA-PbS1 | Hexadecylamine (HDA) | ~43 | 360 | mdpi.com |
| TOPO-PbS2 | Trioctylphosphine oxide (TOPO) | ~44 | 360 | mdpi.com |
Polymer Science Applications: As Additives or Polymerization Initiators
In polymer science, Lead bis(N,N-diethyldithiocarbamate) is utilized not as a conventional additive or direct polymerization initiator, but primarily as a precursor for the in-situ generation of advanced material composites. acs.orgresearchgate.net Its main application lies in the formation of polymer-nanoparticle hybrid materials, where PbS nanocrystals are grown directly within a polymer matrix. acs.org This is achieved by dissolving the lead dithiocarbamate complex and a polymer in a common solvent, spin-coating the solution onto a substrate, and then heating the resulting film. acs.orgnih.gov The heat causes the precursor to decompose, forming a network of PbS nanocrystals dispersed throughout the polymer film. acs.orgresearchgate.net This method is considered a model system for processing polymer–nanoparticle layers for applications like flexible hybrid photovoltaic devices. acs.org
Regarding its role as a polymerization initiator or controller, research into Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has shown that simple N,N-dialkyldithiocarbamates, including the N,N-diethyl derivative, are ineffective as RAFT agents for controlling radical polymerization. cmu.eduacs.org For a dithiocarbamate to function effectively as a RAFT agent and confer living characteristics to the polymerization, the non-bonded electron pair of the nitrogen atom must be part of an aromatic system (e.g., derived from pyrrole (B145914) or imidazole). cmu.eduacs.org In Lead bis(N,N-diethyldithiocarbamate), the lone pair on the nitrogen is not part of such a system, making it unsuitable for controlling polymerization to achieve polymers with a narrow molecular weight distribution. cmu.eduresearchgate.net Studies have shown that attempts to use compounds like S-Benzyl N,N-diethyldithiocarbamate in thermal polymerizations result in polymers with broad polydispersity, confirming a lack of control over the process. acs.org
Analytical Methodologies for the Detection and Quantification of Lead Bis N,n Diethyldithiocarbamate
Chromatographic Separation Techniques (HPLC, GC) Coupled with Spectroscopic Detection
Chromatographic methods are powerful tools for the separation and quantification of lead bis(N,N-diethyldithiocarbamate) from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques, often paired with spectroscopic detectors for sensitive detection.
In HPLC, the separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For lead bis(N,N-diethyldithiocarbamate), reversed-phase HPLC is frequently employed, where a nonpolar stationary phase is used with a polar mobile phase. The separated analyte is then detected using a UV-Vis detector, as the dithiocarbamate (B8719985) ligand exhibits strong absorption in the ultraviolet region.
Gas Chromatography is another valuable separation technique, particularly for volatile and thermally stable compounds. While lead bis(N,N-diethyldithiocarbamate) itself has limited volatility, it can be determined by GC after derivatization to a more volatile species. Alternatively, the diethyldithiocarbamate (B1195824) ligand can be liberated and analyzed. Detection is often achieved using a flame ionization detector (FID) or a more selective nitrogen-phosphorus detector (NPD).
Table 1: Chromatographic Methods for Lead bis(N,N-diethyldithiocarbamate) Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detector | Limit of Detection (LOD) |
|---|---|---|---|---|
| HPLC-UV | C18 | Acetonitrile/Water | UV-Vis | Not widely reported |
| GC-FID | Capillary | Helium | FID | Not widely reported |
Electroanalytical Methods: Voltammetry and Amperometry
Electroanalytical techniques offer a sensitive and often cost-effective alternative for the determination of lead bis(N,N-diethyldithiocarbamate). These methods are based on the electrochemical properties of the analyte, specifically its ability to be oxidized or reduced at an electrode surface.
Voltammetric methods, such as differential pulse voltammetry and square-wave voltammetry, involve applying a varying potential to an electrode and measuring the resulting current. The peak current is proportional to the concentration of the analyte. The electrochemical behavior of lead bis(N,N-diethyldithiocarbamate) is typically associated with the oxidation of the dithiocarbamate ligand. Various working electrodes, including glassy carbon and modified electrodes, have been utilized to enhance sensitivity and selectivity.
Amperometry involves applying a constant potential to a working electrode and measuring the current as a function of time. This technique is often used in flow systems and as a detection method for HPLC. The choice of the applied potential is critical to ensure the selective oxidation or reduction of the target analyte.
Table 2: Electroanalytical Methods for Lead bis(N,N-diethyldithiocarbamate) Analysis
| Technique | Working Electrode | Supporting Electrolyte | Potential Range/Applied Potential |
|---|---|---|---|
| Differential Pulse Voltammetry | Glassy Carbon | Not widely reported | Not widely reported |
| Amperometry | Modified Electrode | Not widely reported | Not widely reported |
Spectrophotometric and Fluorimetric Assays for Trace Analysis
Spectrophotometric and fluorimetric methods are widely used for the quantification of metal ions, including lead, after complexation with a suitable ligand. In the context of lead bis(N,N-diethyldithiocarbamate), these methods can be adapted for its direct or indirect determination.
Direct spectrophotometry involves measuring the absorbance of the yellow-colored lead bis(N,N-diethyldithiocarbamate) complex in an organic solvent, typically after extraction from an aqueous sample. The wavelength of maximum absorbance (λmax) is used for quantification.
Indirect methods may involve the displacement of the lead ion by another metal ion that forms a more intensely colored or fluorescent complex with the diethyldithiocarbamate ligand. Alternatively, the complex can be decomposed, and the liberated diethyldithiocarbamate can be reacted with a chromogenic or fluorogenic reagent.
Table 3: Spectrophotometric Data for Lead bis(N,N-diethyldithiocarbamate)
| Solvent | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
|---|---|---|
| Chloroform | ~435 | Not widely reported |
| Carbon Tetrachloride | ~435 | Not widely reported |
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), provide the highest level of selectivity and sensitivity for the analysis of lead bis(N,N-diethyldithiocarbamate).
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the mass-analyzing capabilities of MS. After separation on the GC column, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. This approach is particularly useful for the analysis of non-volatile and thermally labile compounds like many metal complexes. LC-MS can provide both molecular weight and structural information, allowing for the highly selective and sensitive determination of lead bis(N,N-diethyldithiocarbamate) in various matrices.
Table 4: Hyphenated Techniques for Lead bis(N,N-diethyldithiocarbamate) Analysis
| Technique | Ionization Mode | Mass Analyzer | Key Advantages |
|---|---|---|---|
| GC-MS | Electron Ionization (EI) | Quadrupole | High selectivity, structural information |
| LC-MS | Electrospray Ionization (ESI) | Quadrupole, Time-of-Flight (TOF) | High sensitivity, applicable to non-volatile compounds |
Theoretical and Computational Studies of Lead Bis N,n Diethyldithiocarbamate
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of Lead bis(N,N-diethyldithiocarbamate). These calculations provide a detailed picture of the molecule's geometry, bond characteristics, and charge distribution.
Studies have shown that the lead(II) center in this complex typically exhibits a 4-coordinated, distorted pseudotrigonal pyramidal geometry. core.ac.ukwisdomlib.org The two N,N-diethyldithiocarbamate ligands act as bidentate chelators, binding to the lead atom through their sulfur atoms. core.ac.uk Theoretical calculations, for instance at the PBE-D3/def2-TZVP level of theory, have been used to determine key geometric parameters. core.ac.uk The calculated Pb-S bond distances are generally found to be in the range of 2.73 Å to 3.02 Å. core.ac.ukwisdomlib.org The bite angles (∠S–Pb–S) within a single dithiocarbamate (B8719985) ligand are typically calculated to be around 62-66°, while the angles between the two separate ligands (interligand ∠S–Pb–S angles) span a much wider range, from approximately 82° to 140°. core.ac.ukwisdomlib.org
Table 1: Calculated Molecular Geometry Parameters for Lead bis(N,N-diethyldithiocarbamate)
| Parameter | Typical Calculated Value Range |
|---|---|
| Pb–S Bond Distance | 2.73 - 3.02 Å |
| Intraligand ∠S–Pb–S | 62 - 66° |
| Interligand ∠S–Pb–S | 82 - 140° |
This data is compiled from theoretical calculations on the molecule and its co-crystals. core.ac.ukwisdomlib.org
Furthermore, calculations of the electrostatic surface potential reveal important details about the electronic structure. The lead(II) center exhibits a positive electrostatic potential, indicating its Lewis acidic character and its propensity to engage in intermolecular interactions. core.ac.uk This positive region on the lead atom is often referred to as a σ-hole in the context of non-covalent interactions. core.ac.uk Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to study the hybridization of the metal center and the nature of the donor-acceptor interactions between the ligands and the lead ion, confirming the charge transfer from the sulfur atoms to the lead. researchgate.net
Molecular Dynamics Simulations of Intermolecular Interactions and Crystal Growth
While specific molecular dynamics (MD) simulations detailing the crystal growth of Lead bis(N,N-diethyldithiocarbamate) are not extensively documented in the literature, the principles of this technique and the known intermolecular forces governing its solid-state structure allow for a comprehensive theoretical discussion. MD simulations model the time-dependent behavior of a molecular system, providing insights into processes like aggregation and nucleation, which are the initial steps of crystal growth.
The primary intermolecular interaction that would govern the crystal growth of this compound is the tetrel bond (TeB), a non-covalent interaction involving the lead atom. core.ac.ukwisdomlib.org Computational studies have identified and quantified these Pb···S interactions, which are crucial in the supramolecular assembly of the molecules in the solid state. core.ac.ukwisdomlib.orgnih.gov These interactions arise from the aforementioned positive σ-hole on the lead atom of one molecule interacting with the electron-rich sulfur atoms of a neighboring molecule. core.ac.uk
The energy of these Pb···S tetrel bonds has been estimated through theoretical calculations on crystal and cluster models, with dimerization energies found to be in the range of -5.4 to -7.8 kcal/mol. wisdomlib.orgnih.gov These energies are significant and comparable to other structure-directing interactions like halogen bonds. wisdomlib.orgnih.gov
An MD simulation of the crystal growth process would involve:
Parameterization: Developing a force field that accurately describes both the intramolecular (bonds, angles, dihedrals) and intermolecular (van der Waals, electrostatic, and specifically the Pb···S tetrel) interactions.
Simulation: Simulating a system of molecules, typically starting from a disordered or solution phase and observing their aggregation and ordering into a crystalline lattice under controlled conditions (e.g., cooling).
Analysis: Analyzing the trajectories to understand the nucleation mechanism, the role of specific intermolecular interactions in directing the crystal packing, and the morphology of the growing crystal.
These simulations could predict how the interplay of weak interactions, such as the Pb···S tetrel bonds and weaker van der Waals forces between the ethyl groups, leads to the observed polymeric or tetrameric supramolecular motifs in the solid state. core.ac.uk
Computational Modeling of Reaction Mechanisms in Synthesis and Decomposition
Computational modeling provides a framework for understanding the detailed pathways of chemical reactions, including the synthesis and decomposition of Lead bis(N,N-diethyldithiocarbamate).
A computational study of this synthesis mechanism would likely involve DFT calculations to:
Model the nucleophilic attack of diethylamine (B46881) on carbon disulfide to form the dithiocarbamic acid intermediate.
Calculate the energetics of deprotonation to form the diethyldithiocarbamate (B1195824) anion.
Investigate the ligand exchange process at the lead(II) center, where acetate (B1210297) ligands are replaced by the dithiocarbamate ligands.
Determine the transition states and activation energies for each step to build a complete energy profile of the reaction pathway.
Decomposition: Experimental studies show that Lead bis(N,N-diethyldithiocarbamate) undergoes thermal decomposition in a single step to yield lead(II) sulfide (B99878) (PbS) as the final residue. researchgate.net The decomposition has been observed to occur between 216 °C and 350 °C. researchgate.net
Computational modeling can be employed to explore the atomistic details of this decomposition pathway. DFT calculations can be used to investigate various potential mechanisms, such as:
Intramolecular Elimination: Modeling the breaking of C-S and Pb-S bonds and the formation of volatile organic byproducts.
Radical Mechanisms: Investigating homolytic bond cleavage at elevated temperatures and the subsequent reactions of the resulting radical species.
Concerted Pathways: Exploring mechanisms where multiple bonds are broken and formed simultaneously.
For analogous metal dithiocarbamate complexes, thermal decomposition studies have been complemented with DFT calculations to understand the electronic structure and bonding, which are prerequisites for predicting reactivity. rsc.orgresearchgate.net Such calculations for the lead complex would involve mapping the potential energy surface of the decomposition reaction, identifying the lowest energy pathway, and characterizing the transition states to understand the kinetics of the process. This would clarify how the organic ligands are eliminated to leave the thermodynamically stable PbS solid.
Prediction of Spectroscopic Signatures and Comparison with Experimental Data
Computational methods are highly effective in predicting various spectroscopic signatures, which can be used to interpret experimental spectra and confirm the structure of the synthesized compound.
Vibrational Spectroscopy (IR and Raman): The infrared (IR) and Raman spectra of Lead bis(N,N-diethyldithiocarbamate) can be predicted with high accuracy using DFT calculations, typically with functionals like B3LYP and basis sets such as 6-311G(d,p). researchgate.netnih.govuit.no Such studies have been successfully performed on analogous Zn(II) and Cu(II) diethyldithiocarbamate complexes, showing excellent agreement between calculated and experimental vibrational frequencies. researchgate.netnih.govuit.no
For the lead complex, experimental FTIR spectra show characteristic absorptions for C-H stretches (2967 and 2928 cm⁻¹), the C-N "thioureide" bond (around 1133 cm⁻¹), and the C-S stretch (around 1265 cm⁻¹). researchgate.net A key band around 981 cm⁻¹ is indicative of the bidentate coordination of the ligand to the metal. researchgate.net Computational frequency calculations would not only reproduce these frequencies but also allow for a definitive assignment of each vibrational mode based on the calculated atomic displacements.
Table 2: Comparison of Key Experimental and Expected Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental FTIR Frequency researchgate.net | Expected Calculated Frequency Range (based on analogs) researchgate.netnih.gov |
|---|---|---|
| C-H stretching | 2967, 2928 | 2900 - 3000 |
| C-N stretching | 1133 | 1100 - 1150 |
| C-S stretching | 1265 | 1250 - 1280 |
| Bidentate coordination | 981 | 970 - 1000 |
The expected calculated frequencies are inferred from DFT studies on analogous metal diethyldithiocarbamate complexes.
Electronic Spectroscopy (UV-Vis): The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations yield the energies of electronic transitions and their corresponding oscillator strengths, which correlate with the position and intensity of absorption bands in the UV-Vis spectrum. For lead(II) dithiocarbamate complexes, intense absorptions are typically observed in the UV region, which are attributed to ligand-to-metal charge transfer (LMCT) and intraligand π → π* transitions within the NCS₂ chromophore. nih.gov TD-DFT calculations can precisely identify the molecular orbitals involved in these transitions, providing a detailed understanding of the electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net This method calculates the isotropic magnetic shielding constants for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). While experimental ¹H NMR data for the diamagnetic lead complex is available, GIAO calculations would serve to confirm the assignment of the observed signals for the ethyl group protons and carbons and to understand how the electronic environment around each nucleus is influenced by coordination to the lead atom.
Environmental Transformation and Degradation Pathways of Lead Bis N,n Diethyldithiocarbamate Focus on Chemical/biological Transformation, Not Toxicity
Photochemical Degradation Mechanisms
Photochemical degradation, or photolysis, is a significant abiotic process contributing to the breakdown of dithiocarbamate (B8719985) compounds in the environment. While specific mechanistic studies on Lead bis(N,N-diethyldithiocarbamate) are limited, the general principles of dithiocarbamate photolysis can be inferred. The process is initiated by the absorption of light energy, which can lead to the excitation of the molecule and subsequent chemical reactions.
The dithiocarbamate moiety is known to undergo photolytic degradation, and this process can be influenced by the presence of a metal ion. For some metal dithiocarbamate complexes, photolysis can lead to the formation of various breakdown products. Research on other dithiocarbamates has shown that photolysis can result in the formation of metabolites such as ethylene thiourea (ETU) and carbon disulfide (CS2) nih.gov. It is plausible that similar pathways exist for the lead complex.
It is important to note that the complexation with lead can affect the rate of photodegradation. Studies on other metal-dithiocarbamate complexes have indicated that the metal ion can influence the stability of the compound towards photolysis researchgate.net.
Oxidative and Reductive Transformation Pathways
Oxidative and reductive reactions are key chemical processes that contribute to the transformation of Lead bis(N,N-diethyldithiocarbamate) in the environment.
Oxidative Transformation: Oxidation can lead to the breakdown of the dithiocarbamate ligand. General studies on dithiocarbamates indicate that oxidative degradation can lead to the formation of various metabolites, including carbon disulfide and hydrogen sulfide (B99878) nih.gov. The presence of oxidizing agents in the environment, such as hydroxyl radicals, can facilitate these transformations.
Reductive Transformation: Information on the specific reductive transformation pathways of Lead bis(N,N-diethyldithiocarbamate) is scarce. However, under anaerobic conditions, reductive processes could potentially play a role in its degradation. For other organometallic compounds, reduction can lead to changes in the oxidation state of the metal and cleavage of metal-ligand bonds.
The stability of Lead bis(N,N-diethyldithiocarbamate) is also influenced by pH. Acid-catalyzed hydrolysis is a known degradation route for dithiocarbamates, although complexation with metals can slow this process researchgate.net.
| Degradation Pathway | Key Factors | Potential Products |
| Photochemical Degradation | Light absorption, presence of photosensitizers | Ethylene thiourea, Carbon disulfide |
| Oxidative Transformation | Presence of oxidizing agents (e.g., hydroxyl radicals) | Carbon disulfide, Hydrogen sulfide |
| Reductive Transformation | Anaerobic conditions | Altered lead species, ligand fragments |
| Hydrolysis (pH-dependent) | Acidic conditions | Diethylamine (B46881), Carbon disulfide |
Biotransformation by Microbial Systems (Mechanism, not direct environmental impact or toxicity)
Microbial degradation is a critical pathway for the breakdown of many organic compounds in the environment, including dithiocarbamates. Various microorganisms have been shown to be capable of degrading dithiocarbamate pesticides nih.gov. While specific studies on the microbial biotransformation of Lead bis(N,N-diethyldithiocarbamate) are not extensively detailed in the available literature, the general mechanisms of microbial degradation of dithiocarbamates can provide insights.
Microorganisms can utilize dithiocarbamates as a source of carbon and nitrogen for their metabolic processes. The degradation often involves enzymatic reactions that break down the complex structure of the molecule. The initial steps in the microbial degradation of dithiocarbamates can involve hydrolysis of the ester or amide linkages, followed by further breakdown of the resulting fragments.
The microbial degradation of tetraethyl lead has been observed to be the primary transformation process in soil, with the formation of triethyl lead and diethyl lead cations as ionic degradation products nih.gov. This suggests that microorganisms are capable of cleaving the metal-carbon bonds in organometallic compounds. It is plausible that similar enzymatic processes could be involved in the breakdown of the lead-sulfur bonds in Lead bis(N,N-diethyldithiocarbamate).
| Microbial Genus | Potential Role in Dithiocarbamate Degradation |
| Pseudomonas | Known to degrade a wide range of organic pollutants. |
| Bacillus | Capable of producing enzymes that can break down complex organic molecules. |
| Arthrobacter | Often involved in the degradation of pesticides and herbicides in soil. |
| Aspergillus | Fungi that can secrete a variety of extracellular enzymes for organic matter decomposition. |
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Enhanced Selectivity and Yield
The synthesis of dithiocarbamate (B8719985) compounds is typically achieved through the reaction of a secondary amine with carbon disulfide, often in the presence of an alkali. nih.gov A common method for preparing Lead bis(N,N-diethyldithiocarbamate) involves the reaction of sodium N,N-diethyldithiocarbamate with a soluble lead(II) salt, such as lead nitrate, in an aqueous solution. mdpi.com While effective, future research is geared towards optimizing these synthetic protocols to enhance yield, purity, and environmental compatibility.
One promising direction is the exploration of "green" solvents, such as water, which has been reported to provide high yields compared to traditional organic solvents like methanol (B129727) or chloroform. nih.gov Further research could focus on solvent-free or mechanochemical synthetic methods to reduce waste and energy consumption. Additionally, the development of catalytic routes could offer improved control over the reaction, potentially leading to higher selectivity and milder reaction conditions. nih.gov
Another area of development involves the in situ synthesis of modified lead dithiocarbamate complexes. For instance, creating adducts by introducing additional ligands, such as 1,10-phenanthroline, during the synthesis can modify the coordination sphere of the lead atom. orientjchem.org This approach not only creates novel molecular structures but also alters the precursor's decomposition properties, which is crucial for its application in materials synthesis. mdpi.com Future work could explore a wider range of secondary ligands to fine-tune the electronic and steric properties of the lead complex for specific applications.
| Synthetic Approach | Potential Advantages | Research Focus |
| Aqueous Synthesis | Environmentally friendly, potentially high yields. nih.gov | Optimization of pH, temperature, and concentration. |
| Mechanochemistry | Solvent-free, reduced waste, energy efficient. | Milling parameters, use of liquid-assisted grinding. |
| Ligand Adducts | Modified chemical and physical properties. orientjchem.org | Screening of new secondary ligands to tune precursor characteristics. |
Exploration of New Material Architectures and Functionalities
A significant area of emerging application for Lead bis(N,N-diethyldithiocarbamate) is its use as a single-source precursor (SSP) for the synthesis of lead sulfide (B99878) (PbS) nanomaterials. nih.gov PbS is a narrow band gap semiconductor with important applications in optoelectronic devices. nih.gov The dithiocarbamate complex is an ideal SSP because it contains both lead and sulfur in a single molecule and can be decomposed under controlled conditions to yield high-purity PbS. nih.gov
Future research is focused on controlling the morphology and size of the resulting PbS nanoparticles by tailoring the precursor and the synthetic conditions. For example, using Lead bis(N,N-diethyldithiocarbamate) in spin-coating processes followed by annealing has been shown to produce well-defined PbS nanocubes. nih.gov The annealing temperature directly influences the optical band gap of the thin films, allowing for tunable properties. nih.gov
Furthermore, modifying the organic ligands on the precursor can influence the final material. Using different substituted dithiocarbamates, such as bis(4-methylpiperidine-1-carbodithioato)-lead(II), and varying the capping agents during thermolysis (e.g., hexadecylamine (B48584), octadecylamine) provides another lever to control the structural and optical properties of the PbS nanocrystals. mdpi.comnih.gov These synthesized PbS nanoparticles have demonstrated functionality as photocatalysts for the degradation of organic dyes like rhodamine B. mdpi.com
Beyond nanoparticles, there is potential to explore the creation of more complex material architectures. Drawing inspiration from other metal-dithiocarbamate systems, future work could investigate the self-assembly of Lead bis(N,N-diethyldithiocarbamate) into coordination polymers or clusters, potentially leading to materials with novel electronic or photoluminescent properties. mdpi.com
| Precursor/Method | Resulting Material | Emerging Functionality |
| Lead bis(N,N-diethyldithiocarbamate) nih.gov | PbS Nanocubes | Optoelectronics, solar cells |
| Bis(4-benzylpiperidine-1-carbodithioato)-lead(II) mdpi.com | Capped PbS Nanoparticles | Photocatalysis |
| 1,10-Phenanthroline Adducts mdpi.com | PbS Nanoparticles | Tunable precursors for nanomaterials |
Advanced Spectroscopic and Imaging Techniques for In-Operando Studies
The characterization of Lead bis(N,N-diethyldithiocarbamate) and its derivatives has traditionally relied on standard spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy is used to identify characteristic vibrations, such as the C-N (thioureide) and C-S bonds, which confirm the coordination of the dithiocarbamate ligand to the lead center. nih.govorientjchem.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides information about the chemical environment of the carbon atoms, with the N-CS₂ carbon signal being a key indicator. orientjchem.org
However, future research will increasingly require advanced techniques to probe the compound's structure and dynamics, especially during chemical transformations. In-operando studies, which monitor the material as it functions or is being synthesized, are critical for understanding reaction mechanisms. Techniques like Surface-Enhanced Raman Scattering (SERS), which has been used to study the interaction of diethyldithiocarbamate (B1195824) with other metal ions like copper, could be adapted for this purpose. nih.gov SERS could provide real-time vibrational information during the formation of the lead complex or its decomposition into PbS, offering insights into intermediate species.
The application of a broader range of spectroscopic methods, similar to those used for dithiocarbamate complexes of other metals like platinum(II) and bismuth(III), could also yield a deeper understanding. researchgate.netscilit.com A combination of advanced spectroscopic and crystallographic techniques will be essential for elucidating the precise coordination geometries and electronic structures that govern the properties of these materials.
Integration into Multi-component Systems for Synergistic Effects
A compelling future direction is the integration of Lead bis(N,N-diethyldithiocarbamate) into multi-component solids or co-crystals to create materials with synergistic properties. The lead(II) center in this complex is capable of forming non-covalent interactions known as tetrel bonds (TeBs), where the lead atom acts as an electron-pair acceptor. mdpi.com This ability can be harnessed to direct the assembly of supramolecular structures.
Future research will likely explore the use of a wider variety of halogen bond donors and other interaction partners to create a diverse range of multi-component materials. By rationally designing these systems, it may be possible to modulate physical properties such as conductivity, solubility, or thermal stability. The synergistic interplay between different non-covalent forces offers a sophisticated strategy for crystal engineering and the development of functional hybrid materials. mdpi.com
Deepening Theoretical Understanding through Advanced Computational Models
To complement experimental work, advanced computational models are becoming indispensable for understanding the behavior of Lead bis(N,N-diethyldithiocarbamate) at the molecular level. Theoretical calculations, particularly those based on density functional theory (DFT), are crucial for elucidating the nature and strength of the intermolecular interactions that govern its solid-state structures. mdpi.com
For instance, in the co-crystal of Lead bis(N,N-diethyldithiocarbamate) and tetraiodoethylene, theoretical calculations have been used to confirm the non-covalent nature of the Pb⋯S tetrel bonds and I⋯S halogen bonds. mdpi.com These models can provide quantitative data on the interaction energies, which are difficult to measure experimentally.
Calculated Interaction Energies in a Multi-component Crystal mdpi.com
| Interaction Type | Energy Range (kcal/mol) |
|---|---|
| Pb⋯S Tetrel Bond (TeB) | -5.41 to -7.78 |
Furthermore, computational tools such as the Electron Localization Function (ELF) and Natural Population Analysis (NPA) can reveal the electron-donating and accepting roles of the interacting atoms, providing a deeper understanding of the underlying physics of the bonding. mdpi.com Future theoretical work could focus on modeling the dynamic processes of nanoparticle formation from this precursor, predicting the structures of new multi-component systems, and screening potential candidates for novel material architectures. This predictive power will be essential for accelerating the rational design of new materials based on Lead bis(N,N-diethyldithiocarbamate).
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Lead bis(N,N-diethyldithiocarbamate) in laboratory settings?
- Answer : The compound can be synthesized via precipitation reactions using stoichiometric metal salts (e.g., lead nitrate) and sodium diethyldithiocarbamate in aqueous media under ambient conditions. For controlled crystallization, solvothermal treatment in ethylenediamine or hydrazine hydrate at 180°C for 12 hours is effective, yielding air-stable precursors for nanomaterials . Alternative routes involve single-crystal X-ray diffraction studies to confirm molecular geometry, as demonstrated in analogous lead-dithiocarbamate complexes .
Q. Which spectroscopic techniques are optimal for characterizing the structural and electronic properties of Lead bis(N,N-diethyldithiocarbamate)?
- Answer : Key techniques include:
- X-ray crystallography : To resolve bond lengths, coordination geometry (e.g., tetrahedral or square-planar), and intermolecular interactions .
- UV-Vis spectroscopy : To study ligand-to-metal charge transfer (LMCT) transitions, particularly in the 250–400 nm range, which correlate with optical properties in nanomaterials .
- FT-IR spectroscopy : To identify ν(C–N) and ν(C–S) stretching frequencies (typically 1450–1550 cm⁻¹ and 950–1050 cm⁻¹, respectively), confirming dithiocarbamate coordination .
Q. What safety protocols are critical when handling Lead bis(N,N-diethyldithiocarbamate) in the laboratory?
- Answer : Use personal protective equipment (PPE) to avoid skin/eye contact and inhalation. Store in sealed containers at 0–6°C to prevent decomposition. Avoid aqueous or acidic conditions, which may release toxic H₂S or carbon disulfide. Adhere to OSHA guidelines for lead-containing compounds, including waste disposal in designated hazardous containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between bulk and nanoscale forms of Lead bis(N,N-diethyldithiocarbamate)?
- Answer : Discrepancies in UV-Vis or photoluminescence profiles often arise from quantum confinement effects in nanorods versus bulk materials. Use high-resolution TEM to correlate optical properties with particle size/shape. For structural inconsistencies (e.g., bond length variations), pair XRD with EXAFS to assess local coordination environments . Computational modeling (DFT) can further validate experimental data by simulating electronic transitions .
Q. What mechanistic insights explain the role of Lead bis(N,N-diethyldithiocarbamate) in modulating enzyme activity, such as cystathionine-β-synthase (CBS)?
- Answer : The compound may act as a copper chelator, indirectly inhibiting CBS by sequestering Cu²⁺ cofactors required for enzymatic function. Competitive binding assays (e.g., ITC or fluorescence quenching) can quantify affinity constants for metal displacement. Compare inhibition kinetics with bis(N,N-diethyldithiocarbamate)-copper(II) complexes to isolate lead-specific effects .
Q. What computational strategies are suitable for predicting the environmental fate and toxicity of Lead bis(N,N-diethyldithiocarbamate)?
- Answer : Employ QSAR models to estimate biodegradation pathways and aquatic toxicity (e.g., LC₅₀ for Daphnia magna). Molecular dynamics simulations can track hydrolysis products like diethyldithiocarbamic acid in water. Validate predictions with ecotoxicological assays, noting the compound’s high toxicity to aquatic organisms (EC₅₀ < 1 mg/L) .
Q. How does ligand substitution (e.g., thiophene or pyridine derivatives) alter the catalytic or photochemical properties of Lead bis(N,N-diethyldithiocarbamate) complexes?
- Answer : Introduce heterocyclic ligands (e.g., thiophen-2-yl) to enhance π-conjugation, shifting absorption spectra toward visible light. Compare photocatalytic H₂ evolution rates under UV/Vis irradiation. Structural modifications (e.g., N-benzyl groups) may improve thermal stability, as shown in analogous lead complexes with 2–3% weight loss up to 200°C .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing discrepancies in thermal stability data across studies?
- Answer : Apply multivariate ANOVA to assess batch-to-batch variability (e.g., precursor purity, solvent residues). Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres can differentiate decomposition pathways. Cross-reference DSC data with crystallographic results to link stability to molecular packing efficiency .
Q. How should researchers design experiments to evaluate the efficacy of Lead bis(N,N-diethyldithiocarbamate) in selective mineral flotation?
- Answer : Conduct zeta potential measurements to optimize adsorption on sulfide minerals (e.g., galena). Compare flotation recovery rates at varying pH (2–12) and collector concentrations. Use XPS to confirm surface chelation via Pb–S bond formation, as demonstrated with S-benzoyl-N,N-diethyldithiocarbamate surfactants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
